3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
CAS No.:
Cat. No.: VC16229310
Molecular Formula: C13H8ClFO
Molecular Weight: 234.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClFO |
|---|---|
| Molecular Weight | 234.65 g/mol |
| IUPAC Name | 3-(3-chloro-5-fluorophenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H |
| Standard InChI Key | CZIABJJWCYPTAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C=O |
Introduction
Chemical Identification and Structural Properties
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde belongs to the biphenyl aldehyde family, distinguished by its substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde |
| CAS Number | 1242339-78-1 |
| Molecular Formula | C₁₃H₈ClFO |
| Molecular Weight | 242.65 g/mol |
| Structural Features | Biphenyl core with chloro (Cl), fluoro (F), and aldehyde (-CHO) substituents |
The compound’s structure enables selective reactivity, particularly at the aldehyde group and halogenated positions, making it a valuable intermediate in synthetic chemistry .
Chemical Reactivity and Functionalization
The aldehyde group in 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde serves as a reactive handle for further derivatization:
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Nucleophilic Addition: Reacts with amines to form Schiff bases, useful in coordination chemistry.
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Reduction: Convertible to a primary alcohol using sodium borohydride (NaBH₄).
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Condensation Reactions: Participates in Knoevenagel or Aldol condensations to generate α,β-unsaturated carbonyl compounds.
Halogen substituents enhance electrophilic aromatic substitution (EAS) reactivity, enabling modifications at the chloro and fluoro positions .
Applications in Pharmaceutical Research
Antibiotic and Antiviral Development
The compound’s halogenated structure aligns with motifs seen in antimicrobial agents. Chlorine and fluorine atoms improve lipid solubility, facilitating bacterial membrane penetration. Preliminary studies suggest utility in:
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Inhibiting Viral Proteases: Halogenated aromatics often disrupt enzyme active sites, potentially targeting SARS-CoV-2 Mᵖʳᵒ or HIV-1 protease .
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Combating Drug-Resistant Pathogens: Synergistic effects with existing antibiotics are under investigation.
Fluorescent Probes and Staining
The aldehyde group allows conjugation to fluorophores, enabling applications in:
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Cellular Imaging: Tagging biomolecules for tracking intracellular processes.
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Diagnostic Assays: Detecting biomarkers via fluorescence resonance energy transfer (FRET).
Comparative Analysis with Analogous Compounds
To contextualize its utility, consider the following halogenated biphenyl aldehydes:
| Compound | Substituents | Primary Application |
|---|---|---|
| 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde | Cl, F, CHO | Antimicrobials, Fluorescent probes |
| 4'-Nitro-[1,1'-biphenyl]-3-carbaldehyde | NO₂, CHO | Organic electronics |
| 2',5'-Dibromo-[1,1'-biphenyl]-3-carbaldehyde | Br, CHO | Photocatalysis |
This compound’s dual halogenation offers a balance of electronic effects and steric accessibility, distinguishing it from nitro- or bromo-dominated analogs .
Future Perspectives and Research Directions
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Mechanistic Studies: Elucidate interactions with microbial targets using X-ray crystallography.
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Derivative Libraries: Synthesize and screen analogs for enhanced bioactivity.
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Toxicological Profiling: Assess safety margins for therapeutic use.
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